molecular formula C12H16O9 B138726 methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate CAS No. 68673-84-7

methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate

Cat. No. B138726
CAS RN: 68673-84-7
M. Wt: 304.25 g/mol
InChI Key: WKPDVIUFXMUXNU-DTHBNOIPSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the protection of certain moieties during the reaction sequence. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This process could be analogous to the steps needed to synthesize the oxolane ring and introduce acetyloxy groups in the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and physical properties. The stereochemistry of the compound, indicated by the (2S,3S,4R,5S) configuration, suggests that it is a chiral molecule with multiple stereocenters, which can significantly affect its interactions with other chiral substances, such as enzymes or receptors. The papers provided do not directly analyze the molecular structure of the compound but do discuss the importance of stereochemistry in related compounds .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of acetyloxy groups in the compound suggests that it could undergo hydrolysis to yield a triol and acetic acid. The papers provided discuss various reactions initiated by bases, leading to different products depending on the base applied . This indicates that the compound may also exhibit diverse reactivity under different conditions.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, lipophilicity, and the ability to form specific intermolecular interactions are essential for the practical application of a compound. The papers discuss the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated pyridazine carboxylic acids . These findings can be extrapolated to understand how the acetylation in the target compound might affect its physical and chemical properties, such as increasing its lipophilicity due to the presence of acetyl groups.

Scientific Research Applications

Green Extraction of Natural Products

Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate, due to its properties, has been investigated in the context of green chemistry, specifically as a sustainable solvent for the extraction of natural products and food ingredients. Vincent Rapinel and colleagues (2020) explored 2-methyloxolane (2-MeOx) as a bio-based solvent, highlighting its efficiency and environmental benefits compared to traditional petroleum-based solvents like hexane for extracting lipophilic natural compounds. This research supports the shift towards more sustainable and eco-friendly extraction methods in food and plant-based chemistry (Rapinel et al., 2020).

Advanced Material Synthesis

K. Petzold-Welcke and colleagues (2014) discussed the chemical modification of xylan, a process that can potentially involve compounds like this compound, to produce biopolymer ethers and esters. These materials, due to their specific functional groups, substitution degrees, and patterns, show promising applications in creating novel xylan esters for drug delivery and other medical applications. This study underscores the potential of utilizing such chemical entities in the development of advanced materials with tailored properties for various applications (Petzold-Welcke et al., 2014).

Biomass-derived Chemicals for Medicine

Mingyue Zhang and colleagues (2021) reviewed the application of levulinic acid (LEV), a compound that can be derived from biomass and related to the chemical structure of interest, in cancer treatment, medical materials, and other medical fields. LEV's versatility in drug synthesis, owing to its functional groups, makes it a valuable resource for producing cost-effective and cleaner pharmaceuticals. This highlights the importance of biomass-derived chemicals, possibly including this compound, in modern medicine and their potential to revolutionize drug synthesis and application (Zhang et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPDVIUFXMUXNU-DTHBNOIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445522
Record name FT-0674416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68673-84-7
Record name FT-0674416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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